molecular formula C6H10O2 B6231534 (2R)-2-cyclopropylpropanoic acid CAS No. 2248209-57-4

(2R)-2-cyclopropylpropanoic acid

Cat. No.: B6231534
CAS No.: 2248209-57-4
M. Wt: 114.14 g/mol
InChI Key: AMOJMSPUYHSMKI-SCSAIBSYSA-N
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Description

(2R)-2-Cyclopropylpropanoic Acid is a chiral carboxylic acid with the molecular formula C 6 H 10 O 2 and a molecular weight of 114.14 g/mol . Its structure incorporates a cyclopropyl group, a highly strained three-membered ring that often imparts unique steric and electronic properties to molecules, making them valuable intermediates in medicinal chemistry and organic synthesis . Chiral building blocks like this compound, which possess a specific (2R) configuration, are essential in the stereoselective synthesis of complex molecules, particularly for the development of pharmaceuticals and bioactive natural products where the three-dimensional structure is critical for function . For instance, structurally related cyclopropyl-containing acids serve as key precursors in synthesizing compounds evaluated for chemotherapeutic potential . The compound must be stored sealed in a dry environment at room temperature. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2248209-57-4

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(2R)-2-cyclopropylpropanoic acid

InChI

InChI=1S/C6H10O2/c1-4(6(7)8)5-2-3-5/h4-5H,2-3H2,1H3,(H,7,8)/t4-/m1/s1

InChI Key

AMOJMSPUYHSMKI-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C1CC1)C(=O)O

Canonical SMILES

CC(C1CC1)C(=O)O

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 2r 2 Cyclopropylpropanoic Acid and Chiral Cyclopropyl Analogues

Stereoselective Synthesis of Cyclopropylpropanoic Acids

The creation of the chiral center in 2-cyclopropylpropanoic acids with high enantiopurity requires sophisticated synthetic strategies. These methods can be broadly categorized into asymmetric cyclopropanation, the use of chiral auxiliaries, and enantioselective catalysis.

Asymmetric Cyclopropanation Strategies (e.g., Modified Simmons–Smith Reactions)

Asymmetric cyclopropanation reactions are powerful tools for the direct introduction of a cyclopropane (B1198618) ring with control over the stereochemistry. The Simmons-Smith reaction, a classic method for cyclopropanation, involves an organozinc carbenoid that reacts with an alkene to form a cyclopropane. wikipedia.org The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the product. wikipedia.orgnumberanalytics.com

Modifications to the original Simmons-Smith protocol have been developed to enhance its reactivity and applicability. The Furukawa modification , which employs diethylzinc (B1219324) (Et₂Zn) and diiodomethane (B129776) (CH₂I₂), is a notable example that often provides higher yields and is suitable for a broader range of alkenes, including unfunctionalized ones. mdpi.comwikipedia.org For the synthesis of chiral cyclopropanes from achiral alkenes, asymmetric variants of the Simmons-Smith reaction have been developed using chiral ligands to induce enantioselectivity. numberanalytics.com

Another important strategy involves the use of allylic alcohols as substrates. The hydroxyl group can direct the cyclopropanating reagent to one face of the double bond, leading to high diastereoselectivity. organic-chemistry.org This substrate-directed approach is a cornerstone of many stereoselective cyclopropanation reactions.

Reaction Reagents Key Features Reference(s)
Simmons-Smith ReactionZn(Cu), CH₂I₂Stereospecific conversion of alkenes to cyclopropanes. wikipedia.org
Furukawa ModificationEt₂Zn, CH₂I₂Increased reactivity and broader substrate scope compared to the classic Simmons-Smith reaction. mdpi.comwikipedia.org
Asymmetric Simmons-SmithChiral LigandsEnables the synthesis of enantiomerically enriched cyclopropanes from achiral alkenes. numberanalytics.com

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a well-established and reliable strategy for asymmetric synthesis. wikipedia.orgsigmaaldrich.com In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse. wikipedia.org

For the synthesis of chiral cyclopropylpropanoic acids, a chiral auxiliary can be appended to an α,β-unsaturated precursor. Subsequent cyclopropanation, for instance using the Simmons-Smith reaction, proceeds with high diastereoselectivity controlled by the auxiliary. acs.org A variety of chiral auxiliaries have been developed and successfully employed in asymmetric synthesis, including oxazolidinones and pseudoephedrine. wikipedia.orgnih.gov The choice of auxiliary can be critical in achieving high levels of stereocontrol. For example, pseudoephenamine has been shown to be a versatile chiral auxiliary, demonstrating remarkable stereocontrol in alkylation reactions, which can be a key step in building up the desired carbon skeleton before or after cyclopropanation. nih.gov A novel strategy combining a chiral auxiliary with a substrate-directable reaction involves an aldol (B89426)–cyclopropanation–retro-aldol sequence for the stereoselective synthesis of enantiopure cyclopropane carboxaldehydes, which can be further elaborated to the corresponding acids. rsc.org

Auxiliary Type Example Application Reference(s)
OxazolidinonesEvans AuxiliariesStereoselective alkylation and aldol reactions. wikipedia.org
Amino AlcoholsPseudoephedrine/PseudoephenamineAsymmetric alkylation to produce enantiomerically enriched carboxylic acids. nih.gov
DiolsTunable DiolsDiastereoselective Simmons-Smith cyclopropanation of α,β-unsaturated cycloalkenones. acs.org

Enantioselective Catalytic Methods

Enantioselective catalysis offers a highly efficient and atom-economical approach to the synthesis of chiral molecules, as only a small amount of a chiral catalyst is required to generate a large quantity of enantiomerically enriched product. unl.edu Various catalytic systems have been developed for the asymmetric synthesis of chiral cyclopropanes.

Transition metal catalysts, particularly those based on rhodium and copper, have proven to be highly effective for asymmetric cyclopropanation reactions, often utilizing diazo compounds as carbene precursors. researchgate.netrsc.org For instance, chiral rhodium complexes can catalyze the enantioselective cyclopropanation of alkenes with diazoacetates to produce cyclopropyl (B3062369) esters with high enantioselectivity. organic-chemistry.org These esters can then be hydrolyzed to the corresponding carboxylic acids.

Copper-catalyzed conjugate addition reactions followed by intramolecular enolate trapping represent another powerful strategy. For example, the Cu-TolBINAP-catalyzed conjugate addition of Grignard reagents to 4-chloro-α,β-unsaturated esters can furnish trans-1-alkyl-2-substituted cyclopropanes in good yields and high enantioselectivities. organic-chemistry.org Furthermore, enantioselective photocatalytic methods are emerging as a novel approach for the synthesis of chiral cyclopropanes. nih.gov

Catalyst System Reaction Type Key Features Reference(s)
Chiral Rhodium ComplexesAsymmetric CyclopropanationHigh yields and excellent enantio- and diastereoselectivity with diazo compounds. rsc.orgorganic-chemistry.org
Chiral Copper ComplexesConjugate Addition-Intramolecular TrappingSynthesis of trans-1-alkyl-2-substituted cyclopropanes with high enantioselectivity. organic-chemistry.org
Chiral Ru(II)-Pheox ComplexesAsymmetric CyclopropanationHighly stereoselective synthesis of cyclopropylphosphonates. nih.gov
Organocatalysts (e.g., (DHQD)₂AQN)Michael-Initiated Ring-ClosureEfficient synthesis of chiral cyclopropyl purine (B94841) nucleoside analogues with excellent diastereoselectivity and high enantiomeric excess. nih.gov

Total Synthesis of Complex Natural Products Incorporating (2R)-2-Cyclopropylpropanoic Acid Substructures

The advanced synthetic methodologies described above are instrumental in the total synthesis of complex natural products that feature the this compound motif or related chiral cyclopropane structures. mdpi.commarquette.edu The presence of the strained cyclopropane ring often imparts unique biological properties to these natural products, making their synthesis a challenging and rewarding endeavor for synthetic chemists. rsc.orgresearchgate.net

Convergent and Divergent Synthetic Routes

The construction of complex natural products often relies on either convergent or divergent synthetic strategies. A convergent synthesis involves the independent synthesis of several key fragments of the target molecule, which are then coupled together in the later stages of the synthesis. This approach is generally more efficient for the synthesis of large and complex molecules.

In contrast, a divergent synthesis begins with a common intermediate that is elaborated through different reaction pathways to yield a variety of structurally related natural products or analogues. mdpi.com This strategy is particularly valuable for creating libraries of compounds for biological screening and for exploring structure-activity relationships. For cyclopropane-containing natural products, a divergent approach might involve the synthesis of a key cyclopropyl building block that can be functionalized in various ways to access different target molecules. nih.gov

Elaboration of Key Cyclopropyl Intermediates

Once a chiral cyclopropane intermediate, such as a derivative of this compound, has been synthesized, it often requires further chemical modification to complete the synthesis of the target natural product. The reactivity of the cyclopropane ring and its substituents must be carefully considered during these transformations.

Key cyclopropyl intermediates can be elaborated through a variety of standard organic reactions, such as esterification, amidation, reduction, and oxidation. For example, a cyclopropyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with an amine to form an amide. nih.gov The development of methods for the stereoselective functionalization of the cyclopropane ring itself or at adjacent positions is also crucial. For example, the diastereoselectivity of reactions at a carbon center adjacent to a cyclopropane ring can be influenced by the stereochemistry of the ring substituents. marquette.edu The use of terminal cyclopropylsilyl alcohols as key units to access tetrahydropyran (B127337) scaffolds through stereocontrolled Prins cyclization demonstrates the utility of cyclopropyl intermediates in constructing other ring systems. nih.gov Furthermore, donor-acceptor cyclopropanes, which can be synthesized via Corey-Chaykovsky cyclopropanation of chalcones, are versatile intermediates for the synthesis of various heterocyclic compounds. nih.gov

Chemoenzymatic Synthesis and Biocatalytic Transformations

The convergence of enzymatic catalysis with traditional organic synthesis, known as chemoenzymatic synthesis, offers powerful solutions for producing optically active compounds. Biocatalytic transformations, prized for their high stereoselectivity and mild reaction conditions, are increasingly applied to the synthesis of complex chiral molecules, including cyclopropane derivatives. nih.govnih.gov

Kinetic resolution is a widely used technique to separate a racemic mixture, where an enzyme selectively reacts with one enantiomer, allowing for the isolation of the unreacted, enantiopure counterpart. Lipases, amidases, and other hydrolases are commonly employed for this purpose. acs.orgacs.org For instance, the kinetic resolution of a racemic mixture of a cyclopropyl ester or amide using a lipase (B570770) or amidase can yield the desired chiral precursor. acs.org This approach is particularly valuable when other methods like differential crystallization or chiral chromatography are difficult or inefficient. acs.org

Engineered enzymes have demonstrated remarkable capabilities in kinetic resolution. Variants of the enzyme phosphotriesterase (PTE) have been developed to stereoselectively hydrolyze chiral phosphoramidate (B1195095) precursors, which are essential for the synthesis of ProTide drugs. acs.org In one study, the PTE mutant G60A-PTE showed a 165-fold preference for the RP isomer of a chiral phosphoramidate, enabling the straightforward isolation of the SP isomer. acs.org Similarly, gold(I)-catalyzed asymmetric cycloaddition has been used for the kinetic resolution of racemic 1-(1-alkynyl)cyclopropyl ketones. rsc.org Furthermore, biocatalysts can exhibit enantioselectivity towards chiral reagents; an engineered myoglobin (B1173299) variant was able to resolve a racemic α-methyl-β-phenyl diazoketone, reacting only with the (S)-enantiomer to produce a cyclopropyl ketone with high diastereoselectivity. rochester.edu

Direct biocatalytic asymmetric synthesis provides an efficient route to chiral cyclopropane precursors, often outperforming traditional chemical methods that may require expensive and toxic heavy metals like rhodium or ruthenium. nih.gov Engineered enzymes, particularly heme proteins such as myoglobin and cytochrome P450, have emerged as powerful catalysts for non-natural reactions like olefin cyclopropanation. nih.govrochester.edu

Through directed evolution, scientists have engineered variants of sperm whale myoglobin and Bacillus subtilis truncated globin that can catalyze the cyclopropanation of various olefins with diazo reagents to produce chiral cyclopropyl compounds with exceptional stereoselectivity. nih.govacs.orgnih.gov These whole-cell biocatalysts have been successfully used for the gram-scale synthesis of the chiral cyclopropane cores of several drugs, including Tranylcypromine, Tasimelteon, and Ticagrelor, achieving high yields and excellent diastereo- and enantioselectivity (98–99.9% de; 96–99.9% ee). rochester.eduresearchgate.net

A key advantage of this biocatalytic approach is the ability to generate stereocomplementary catalysts, which can produce either enantiomer of a target cyclopropane pharmacophore—a critical feature since stereoisomers often have vastly different biological activities. rochester.eduresearchgate.net For example, engineered myoglobin variants have been developed to provide access to 1-carboxy-2-aryl-cyclopropanes with either high trans-(1R,2R) or trans-(1S,2S) selectivity. rochester.eduresearchgate.net

The scope of these biocatalytic reactions includes a wide range of substrates. Myoglobin catalysts have shown broad tolerance for various vinylarenes and different α-aryl and α-alkyl diazoketone derivatives, producing a library of structurally diverse cyclopropyl ketones. nih.gov Similarly, the cyclopropanation of styrene (B11656) derivatives with ethyl α-diazopyruvate using an engineered myoglobin catalyst yields pyruvate-containing cyclopropanes with excellent enantioselectivity (>99% ee). nih.gov

Table 1: Examples of Biocatalytic Synthesis of Chiral Cyclopropane Precursors

EnzymeSubstratesProductYieldDiastereomeric Ratio (dr) / Diastereomeric Excess (de)Enantiomeric Excess (ee)Reference
Engineered B. subtilis Truncated Globin3,4-difluorostyrene, Ethyl diazoacetate (EDA)ethyl-(1R,2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate79%>99% dr98% ee acs.orgnih.gov
Engineered Myoglobin Mb(H64G,V68A)Various vinylarenes, DiazoketonesChiral Cyclopropyl KetonesAvg. 54% (preparative scale)HighHigh nih.govrochester.edu
Engineered MyoglobinStyrene, Ethyl α-diazopyruvate(1S,2S)-ethyl 2-acetyl-1-phenylcyclopropane-1-carboxylateQuantitative>99:1 dr>99% ee nih.gov
Stereocomplementary Myoglobin VariantsVarious olefins, DiazoacetatesCyclopropane cores of Tranylcypromine, Tasimelteon, TicagrelorHigh98–99.9% de96–99.9% ee rochester.eduresearchgate.net

Novel Reaction Methodologies for Cyclopropyl Ring Formation

The inherent ring strain of cyclopropanes makes them reactive building blocks for constructing more complex molecular architectures. chemrxiv.org Novel reaction methodologies, particularly cascade and domino reactions, leverage this reactivity to efficiently assemble carbo- and heterocyclic compounds.

Cascade and domino reactions offer a powerful strategy for molecular complexity, allowing for the formation of multiple chemical bonds in a single synthetic operation. rsc.org Donor-acceptor (D-A) cyclopropanes are particularly versatile precursors in these transformations, as the polarized bond is readily cleaved under Lewis acid or transition-metal catalysis, initiating a cascade. rsc.orgscispace.com

Several types of domino reactions involving D-A cyclopropanes have been developed:

Domino Ring-Opening Cyclization (DROC): An iron-catalyzed DROC reaction between D-A cyclopropanes and 2-amino(methyl)aniline derivatives has been developed to synthesize functionalized pyrrolo[2,1-b]quinazoline scaffolds. rsc.org This one-pot process constructs three new C-N bonds and two rings with high efficiency. rsc.org

[3+2]-Cycloadditions: Lewis acid-mediated domino reactions of 2-arylcyclopropane-1,1-diesters with aromatic ketals provide a convenient route to functionalized cyclopentenes. thieme-connect.com

Multi-Step Domino Sequences: A silver(I)-catalyzed domino reaction of enynones with enamines proceeds through a sequence of cyclization, cyclopropanation, ring-cleavage, and nucleophilic substitution to yield complex pyrrol-2-one derivatives. acs.org

Vinylcyclopropanes also serve as precursors in powerful cascade reactions. An iridium-catalyzed hydrogen borrowing cascade enables the reaction of cyclopropyl alcohols with a ketone to form substituted, stereo-defined cyclopentanes through a sequence of oxidation, aldol condensation, and rearrangement. researchgate.net Other cascades involve the ring-opening of cyclopropyl ketones to generate zwitterionic intermediates that can undergo further cyclization to form indenones and fluorenones. acs.org

The chiral cyclopropane precursors synthesized via biocatalytic or other methods can be readily converted into a wide array of valuable molecules. nih.govrochester.edu The functional groups installed during the initial cyclopropanation serve as handles for subsequent chemical transformations.

For example, the cyclopropyl ester product from biocatalytic cyclopropanation, such as ethyl-(1R,2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate, can be converted to the corresponding amine—a key intermediate for the drug Ticagrelor—via ammonolysis followed by a Hofmann rearrangement or through a Curtius rearrangement of the corresponding acyl azide. acs.orgnih.gov

Other functionalization strategies include:

C-H Activation: Palladium-catalyzed enantioselective C-H activation provides a modern approach to functionalizing cyclopropanes. nih.gov This method allows for the cross-coupling of prochiral C-H bonds with various organoboron reagents to create cis-substituted chiral cyclopropanecarboxylic acids. nih.gov

Ring Expansion: Optically active cyclopropanes containing a pyruvate (B1213749) moiety have been transformed into chiral cyclobutenoates through a photoinduced ring expansion, demonstrating the conversion of three-membered rings into four-membered rings. nih.gov

Sigmatropic Rearrangements: O-cyclopropyl hydroxylamines have been developed as bench-stable precursors that can undergo a acs.orgacs.org-sigmatropic rearrangement followed by cyclization to produce substituted tetrahydroquinolines in a one-pot cascade. nih.gov

Iodocyclization: Vinylcyclopropanes can be subjected to iodocyclization to rapidly synthesize oxabicyclo[3.1.0]hexanols, which are structurally unusual building blocks for creating more complex polycyclic compounds. chemrxiv.orgresearchgate.net

These derivatization methods highlight the synthetic utility of chiral cyclopropanes as versatile building blocks for accessing structurally diverse and medicinally relevant molecules. nih.govrochester.edu

Stereochemical Investigations and Chiroptical Characterization of 2r 2 Cyclopropylpropanoic Acid

Absolute and Relative Stereochemistry Determination

The designation "(2R)" in (2R)-2-cyclopropylpropanoic acid specifies the absolute configuration at the chiral center, the carbon atom at position 2 of the propanoic acid chain. This assignment is based on the Cahn-Ingold-Prelog (CIP) priority rules, which provide a standardized nomenclature for unambiguously describing the spatial arrangement of substituents around a stereocenter. The determination of this absolute configuration is a critical aspect of its chemical synthesis and characterization, often involving stereoselective synthetic routes and advanced analytical techniques.

While direct experimental determination of the absolute configuration for this compound is not extensively documented in publicly available literature, the principles of stereochemical assignment are well-established. Stereoselective synthesis, starting from a chiral precursor of known configuration, is a common strategy to obtain the desired enantiomer. Subsequent analysis using chiroptical methods, such as circular dichroism, in conjunction with theoretical calculations, can then be employed to confirm the absolute stereochemistry.

The relative stereochemistry in this molecule is primarily concerned with the orientation of the substituents on the cyclopropyl (B3062369) ring relative to the chiral center of the propanoic acid chain. However, as the parent cyclopropane (B1198618) in this compound is unsubstituted, the primary focus remains on the single chiral center at position 2.

Impact of Cyclopropyl Stereochemistry on Molecular Conformation

The orientation of the cyclopropyl ring relative to the carboxylic acid group is a key determinant of the molecule's conformational landscape. Theoretical and computational studies are instrumental in exploring the potential energy surface of the molecule and identifying the most stable conformers. These calculations often reveal that specific staggered conformations, which minimize steric hindrance between the cyclopropyl ring and the substituents on the chiral carbon, are energetically favored.

The interplay between the stereochemistry at the C2 position and the conformational preferences of the cyclopropyl group can have a profound impact on the molecule's physical and chemical properties, including its interaction with other chiral molecules or biological receptors.

Spectroscopic Analysis for Stereochemical Elucidation

A variety of spectroscopic techniques are indispensable for the stereochemical elucidation of chiral molecules like this compound. These methods provide detailed information about the molecule's three-dimensional structure and chiroptical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of a molecule. For this compound, ¹H and ¹³C NMR spectra provide characteristic signals for the protons and carbons of the cyclopropyl ring and the propanoic acid chain. The coupling constants between protons, particularly those on the cyclopropyl ring and the adjacent chiral center, can offer insights into the dihedral angles and, consequently, the preferred conformations of the molecule.

Chiroptical Spectroscopy: Techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light are fundamental for determining its absolute configuration and studying its solution-state conformation.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. The resulting ORD curve, particularly the sign and magnitude of the Cotton effect in the vicinity of an absorption band, can be correlated with the absolute configuration of the chiral center.

Vibrational Circular Dichroism (VCD): VCD is a powerful technique that measures the differential absorption of left and right circularly polarized infrared radiation by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformational details. By comparing the experimental VCD spectrum with quantum chemical calculations for a specific enantiomer, the absolute stereochemistry can be unambiguously assigned.

While specific experimental ORD and VCD data for this compound are not readily found in the public domain, the application of these techniques remains a gold standard for the stereochemical characterization of such chiral carboxylic acids.

Interactive Data Table: Spectroscopic and Physicochemical Properties

Below is a table summarizing key identifiers and computed properties for 2-cyclopropylpropanoic acid.

PropertyValue
IUPAC Name 2-cyclopropylpropanoic acid
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
CAS Number 98485-33-7
Canonical SMILES CC(C1CC1)C(=O)O
InChI Key AMOJMSPUYHSMKI-UHFFFAOYSA-N

Mechanistic Studies on Biological Interactions and Pathways Involving 2r 2 Cyclopropylpropanoic Acid Derivatives

(2R)-2-Cyclopropylpropanoic Acid as a Non-Proteinogenic Amino Acid Building Block

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 canonical protein-building blocks encoded by the standard genetic code. nih.gov Their incorporation into peptide structures is a key strategy for developing novel therapeutic agents and research probes. nih.govmdpi.com The amino acid analogue of this compound, specifically 1-aminocyclopropanecarboxylic acids (ACCs), serves as a valuable NPAA building block. unl.ptresearchgate.net

The chemical synthesis of peptides allows for the site-specific introduction of NPAAs like this compound derivatives into a peptide sequence. nih.govresearchgate.net This process enables the creation of peptide analogues with tailored properties. The inclusion of such building blocks can generate vast libraries of novel peptidic compounds for screening and drug discovery. researchgate.net These NPAAs can be incorporated to explore structure-activity relationships, enhance metabolic stability, and introduce conformational constraints. acs.orgnih.gov For example, studies on RGD-containing peptides, which are crucial for cell adhesion processes, have shown that incorporating analogues like β-methyl aspartic acid can dramatically alter biological activity, demonstrating the profound impact of introducing NPAAs. nih.gov

The introduction of a cyclopropyl (B3062369) group into a peptide backbone has a significant impact on its three-dimensional structure and stability. acs.org The rigid nature of the cyclopropane (B1198618) ring restricts the conformational freedom of the peptide chain, which can be advantageous for several reasons. acs.orgunl.pt

Conformational Constraint: The cyclopropyl moiety limits the possible rotations around adjacent chemical bonds, forcing the peptide into a more defined conformation. acs.org This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity. acs.org

Induction of Secondary Structures: The steric bulk and fixed bond angles of the cyclopropyl group can promote the formation of specific secondary structures, such as β-turns. The stereochemistry of the linkage is critical; for instance, studies on glycopeptides show that only specific anomeric linkages (β-linked) successfully induce a compact β-turn conformation. nih.gov

Enhanced Stability: By locking the peptide into a specific conformation, the cyclopropyl group can protect it from proteolytic degradation by enzymes, thereby increasing its in vivo half-life. acs.org The constrained structure may no longer fit into the active site of proteases, rendering the peptide resistant to cleavage.

Role in Metabolic Pathways and Biochemical Transformations

Substrate Recognition in Metabolic Networks

The entry of this compound into metabolic pathways begins with its recognition and activation by specific enzymes, most notably acyl-CoA synthetases. These enzymes catalyze the formation of a thioester bond with coenzyme A (CoA), a critical step that primes the molecule for subsequent metabolic transformations. While direct studies on the substrate specificity of acyl-CoA synthetases for this compound are limited, research on similar small-chain fatty acids provides valuable insights. The unique conformation imposed by the cyclopropyl ring likely influences the binding affinity and catalytic efficiency of these enzymes.

In mammalian tissues, it has been demonstrated that cyclopropanecarboxylic acid can be incorporated into longer-chain fatty acids. nih.gov This suggests that it is recognized by the fatty acid synthesis machinery, which involves a series of enzymatic steps to elongate the carbon chain. nih.gov The initial activation to its CoA derivative is a prerequisite for this process.

Furthermore, the cyclopropyl group can influence interactions with other enzyme families, such as cytochrome P450 (CYP) enzymes. hyphadiscovery.com These enzymes are crucial for the oxidative metabolism of a wide range of xenobiotics and endogenous compounds. hyphadiscovery.com The high C-H bond dissociation energy of the cyclopropyl ring can make it less susceptible to oxidative attack compared to a simple alkyl chain, a property that has been exploited in drug design to improve metabolic stability. hyphadiscovery.com However, under certain conditions, CYP-mediated oxidation of the cyclopropyl ring can occur, leading to ring-opening and the formation of reactive intermediates. hyphadiscovery.comresearchgate.net

Perturbation of Cellular Metabolism by Cyclopropyl Analogues

The introduction of cyclopropyl analogues into biological systems can lead to significant perturbations of cellular metabolism. One of the primary mechanisms for this disruption is through the alteration of fatty acid metabolism. Once activated to their CoA esters, cyclopropyl-containing fatty acids can enter the β-oxidation pathway. wikipedia.orgyoutube.com However, the presence of the cyclopropyl ring can impede the normal enzymatic sequence of β-oxidation, potentially leading to the accumulation of unusual metabolic intermediates. wikipedia.org

The metabolism of cyclopropanecarboxylic acid has been linked to effects on glucose metabolism, with some studies suggesting a hypoglycemic action. nih.gov The proposed mechanism involves the formation of unnatural fatty acids containing a terminal cyclopropyl group, which may then interfere with normal lipid and carbohydrate metabolism. nih.gov

Moreover, the formation of reactive metabolites from the oxidative ring-opening of the cyclopropyl group can lead to covalent modification of cellular macromolecules, including proteins and DNA. hyphadiscovery.comresearchgate.net This bioactivation can disrupt normal cellular function and is a key consideration in the study of cyclopropyl-containing compounds.

Investigating Degradation and Biotransformation Pathways

The degradation of this compound and its derivatives can proceed through several potential biotransformation pathways. The primary routes are expected to involve modifications of the carboxylic acid group and alterations to the cyclopropyl ring.

β-Oxidation: For derivatives with a sufficiently long alkyl chain, β-oxidation is a likely degradation pathway. wikipedia.orgyoutube.com This process involves the sequential removal of two-carbon units from the carboxyl end of the fatty acyl-CoA molecule. The presence of the cyclopropyl ring, particularly near the β-carbon, would likely halt or slow this process, requiring alternative enzymatic machinery for further breakdown.

Cytochrome P450-Mediated Oxidation: As mentioned previously, CYP enzymes can catalyze the oxidation of the cyclopropyl ring. hyphadiscovery.com This can lead to hydroxylation of the ring or, more drastically, ring cleavage. Ring-opening can result in the formation of linear or rearranged products, significantly altering the chemical nature of the original molecule. hyphadiscovery.comresearchgate.net Studies on various cyclopropyl-containing compounds have shown the formation of glutathione (B108866) (GSH) conjugates, indicating the generation of electrophilic intermediates following ring-opening. hyphadiscovery.comresearchgate.net

Chain Elongation and Incorporation: As observed with cyclopropanecarboxylic acid, another metabolic fate is its use as a building block in the synthesis of longer fatty acids. nih.gov In this scenario, the cyclopropyl moiety remains intact and is incorporated into the fatty acid backbone. nih.gov The resulting unnatural fatty acids would then be subject to the cell's lipid metabolic and signaling pathways.

The table below summarizes the key enzymes and potential metabolic outcomes for this compound derivatives.

Enzyme FamilyPotential Metabolic ActionResulting Products/Effects
Acyl-CoA Synthetases Activation of the carboxylic acid(2R)-2-cyclopropylpropanoyl-CoA
Fatty Acid Synthase Chain elongationIncorporation into longer-chain fatty acids
β-Oxidation Enzymes Catabolism of the alkyl chainShortened acyl-CoA derivatives; potential pathway inhibition
Cytochrome P450s Oxidation of the cyclopropyl ringHydroxylated metabolites, ring-opened products, reactive intermediates
Glutathione S-Transferases Conjugation with glutathioneGSH adducts of reactive intermediates

Table 1: Potential Enzymatic Interactions and Metabolic Fates of this compound Derivatives

Structure Activity Relationship Sar Studies of 2r 2 Cyclopropylpropanoic Acid Derivatives

Impact of Cyclopropyl (B3062369) Ring Modifications on Biological Activity

The cyclopropane (B1198618) ring is a key structural feature of many biologically active compounds, imparting unique conformational constraints and metabolic stability. researchgate.netunl.pt Modifications to this ring in derivatives of (2R)-2-cyclopropylpropanoic acid can significantly influence their biological activity.

Research into various classes of compounds has shown that the addition of substituents to a cyclopropane ring can modulate potency and selectivity. For instance, in some contexts, the introduction of small alkyl or halo groups can enhance binding affinity to a target protein by exploiting specific hydrophobic pockets or through favorable electronic interactions. Conversely, the introduction of bulky substituents may lead to steric hindrance, diminishing or abolishing biological activity.

The inherent strain of the three-membered ring also contributes to its chemical reactivity. researchgate.net Altering the electronic nature of the cyclopropyl ring through the addition of electron-donating or electron-withdrawing groups can influence its metabolic fate and interaction with biological targets. For example, the electrophilic nature of the cyclopropyl group can be fine-tuned to control its reactivity with nucleophilic residues in an enzyme's active site. unl.pt

Influence of Side Chain Length and Functionalization

The propanoic acid side chain of this compound is a critical determinant of its pharmacokinetic and pharmacodynamic properties. Alterations to the length and functional groups of this side chain have been shown to have a profound impact on the biological activity of various small molecules. nih.gov

Increasing or decreasing the length of the alkyl chain can affect the molecule's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. A study on a series of rhenium triscarbonyl derivatives demonstrated that increasing the aliphatic side chain length from C4 to C12 led to increased cellular uptake and cytotoxicity. nih.gov This highlights the importance of optimizing side chain length to achieve the desired balance between cell permeability and target engagement.

Functionalization of the side chain, for instance, by introducing hydroxyl, amino, or amide groups, can introduce new hydrogen bonding opportunities or electrostatic interactions with the target protein. These modifications can lead to enhanced binding affinity and selectivity. For example, replacing the carboxylic acid with a bioisostere, such as a tetrazole or a hydroxamic acid, can alter the molecule's acidity and polarity, potentially improving its oral bioavailability or metabolic stability.

The following table illustrates hypothetical SAR data for modifications to the side chain of a this compound derivative, based on general principles of medicinal chemistry.

Side Chain ModificationChange in Lipophilicity (LogP)Relative Binding Affinity
Propanoic acid (original)1.51.0
Ethanoic acid1.00.7
Butanoic acid2.01.2
Propanamide0.80.9
3-Hydroxypropanoic acid0.51.5

This table is illustrative and based on general SAR principles, not specific experimental data for this compound.

Stereochemical Requirements for Target Engagement

Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets, which are themselves chiral. The "(2R)-" designation in this compound signifies a specific three-dimensional arrangement of atoms around the chiral center. This specific configuration is often essential for optimal binding to the target.

It is common for one enantiomer of a chiral drug to be significantly more active than the other. This is because the spatial arrangement of the functional groups in the active enantiomer complements the binding site of the target protein, allowing for a precise and energetically favorable interaction. The inactive enantiomer, in contrast, may not fit as well into the binding site, or it may bind in a non-productive orientation.

For this compound derivatives, the orientation of the cyclopropyl group and the carboxylic acid relative to each other is fixed by the (R)-stereocenter. Any change to this stereochemistry, for example by synthesizing the (S)-enantiomer, would likely result in a significant loss of biological activity. This strict stereochemical requirement is a strong indicator of a specific, high-affinity interaction with a biological target.

Rational Design of this compound Analogues

The rational design of analogues of this compound leverages the SAR data gathered from previous studies to create new molecules with improved properties. This process often involves computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, to predict how structural modifications will affect binding affinity and other key parameters.

Based on the principles discussed in the preceding sections, a rational design strategy for new analogues might involve:

Systematic exploration of substituents on the cyclopropyl ring: Introducing small, electronically diverse substituents at various positions on the cyclopropane ring to probe for additional binding interactions.

Bioisosteric replacement of the carboxylic acid: Replacing the carboxylic acid moiety with other acidic functional groups or groups capable of forming similar key interactions to improve pharmacokinetic properties.

Conformational constraint: Introducing additional cyclic structures or rigid linkers to lock the molecule into its bioactive conformation, potentially increasing potency and reducing off-target effects.

The goal of rational drug design is to move beyond trial-and-error synthesis and to use a deep understanding of SAR to guide the development of more effective and safer therapeutic agents.

Computational and Theoretical Chemistry of 2r 2 Cyclopropylpropanoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Currently, there is a lack of published research detailing comprehensive quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, specifically for (2R)-2-cyclopropylpropanoic acid. Such studies would be crucial for understanding its electronic properties, including molecular orbital energies (HOMO-LUMO gap), charge distribution, and electrostatic potential. This information would provide a fundamental understanding of its reactivity and potential interaction sites.

Without dedicated studies, it is not possible to provide a data table of calculated electronic properties.

Conformational Analysis and Molecular Dynamics Simulations

A thorough conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers, has not been reported in the available scientific literature. Furthermore, molecular dynamics simulations, which would provide insights into the molecule's dynamic behavior, flexibility, and solvent interactions over time, are also not publicly documented.

Consequently, a data table of low-energy conformers and their relative populations cannot be generated.

Molecular Docking and Binding Mode Predictions with Biological Targets

While molecular docking is a common technique to predict the binding affinity and orientation of a molecule within the active site of a biological target, specific studies involving this compound are not found in the public domain. Research on structurally related molecules suggests that arylpropanoic acid derivatives have been investigated as inhibitors of enzymes like cyclooxygenases (COX) and matrix metalloproteinases (MMPs). However, direct computational evidence of this compound binding to these or other targets is absent.

Therefore, a table summarizing docking scores and key binding interactions with specific biological targets cannot be provided.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions, including transition states and reaction energy profiles. There are no available studies that have applied these computational methods to investigate the reaction mechanisms involving this compound. Such research could be valuable for understanding its synthesis, degradation, or metabolic pathways.

Advanced Analytical Methodologies for Research on 2r 2 Cyclopropylpropanoic Acid

Chromatographic Separations for Enantiomeric Purity Assessment

The determination of enantiomeric purity is critical for chiral compounds. High-Performance Liquid Chromatography (HPLC) is a primary technique for separating enantiomers, allowing for the quantification of each in a racemic mixture. While specific HPLC methods for the enantioselective separation of (2R)-2-cyclopropylpropanoic acid are not extensively documented in publicly available literature, methods developed for other chiral acids, particularly 2-arylpropionic acids, provide a strong basis for methodology. nih.gov

Typically, chiral separation by HPLC is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown success in separating a variety of chiral compounds. nih.gov The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector of the CSP, leading to different retention times.

For a compound like this compound, a normal-phase HPLC method would likely be effective. The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is crucial for optimizing the separation. The elution order of the enantiomers can be influenced by the specific CSP, the composition of the mobile phase, and the temperature. nih.gov

Table 1: Illustrative HPLC Method for Enantiomeric Purity Assessment

ParameterCondition
Column Chiral Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative)
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Temperature 25 °C
Expected Elution (S)-enantiomer followed by (R)-enantiomer (hypothetical)

This table presents a hypothetical HPLC method based on common practices for separating chiral carboxylic acids.

Mass Spectrometry-Based Approaches for Metabolomic Profiling

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for metabolomic profiling. This technique allows for the identification and quantification of metabolites in biological samples, providing insights into metabolic pathways. While specific metabolomic studies on this compound are not widely reported, research on other cyclopropane-containing fatty acids has been conducted. nih.gov For instance, cyclopropaneoctanoic acid 2-hexyl has been identified in human adipose tissue and serum using gas chromatography-mass spectrometry (GC-MS). nih.gov

In a typical LC-MS-based metabolomics workflow, metabolites are first separated by chromatography and then ionized and detected by the mass spectrometer. The high mass accuracy and resolution of modern mass spectrometers enable the determination of the elemental composition of metabolites. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns, aiding in the identification of unknown compounds.

Research on the metabolism of cyclopropyl (B3062369) groups in other molecules has shown that they can undergo oxidation, leading to hydroxylated metabolites or even ring-opening. nih.gov Therefore, a metabolomic study of this compound would likely search for potential oxidized and conjugated metabolites.

Table 2: Potential Metabolites of this compound for MS-Based Profiling

Putative MetaboliteExpected Mass ChangeIonization Mode
Hydroxylated Metabolite+16 DaESI- / ESI+
Glucuronide Conjugate+176 DaESI-
Glycine Conjugate+57 DaESI- / ESI+

This table provides a list of potential metabolites based on common metabolic transformations of carboxylic acids and cyclopropyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

In the ¹H NMR spectrum of this compound, the protons on the cyclopropyl ring would appear in the upfield region (typically 0-1 ppm), while the proton alpha to the carboxylic acid would be further downfield. The methyl group protons would likely appear as a doublet.

The ¹³C NMR spectrum would show distinct signals for the carboxyl carbon, the chiral carbon, the methyl carbon, and the carbons of the cyclopropyl ring. The chemical shift of the carboxyl carbon is typically in the range of 170-180 ppm. nih.govnih.gov

Conformational analysis of similar molecules like 2,3-dihydroxypropanoic acid has been performed using vicinal ¹H-¹H coupling constants, which could also be applied to study the conformational preferences of this compound in different solvents.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Carboxyl (COOH)~10-12~175-180
α-CH~2.5-2.8~40-45
Cyclopropyl CH~0.8-1.2 (multiplet)~10-15
Cyclopropyl CH₂~0.4-0.7 (multiplet)~5-10
Methyl (CH₃)~1.1-1.3 (doublet)~15-20

Disclaimer: These are predicted chemical shift ranges based on analogous structures and may vary depending on the solvent and other experimental conditions.

X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While obtaining suitable single crystals of a small, flexible molecule like this compound can be challenging, its derivatives, such as salts or amides, may be more amenable to crystallization.

The crystal structure would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For a chiral molecule, X-ray crystallography can unambiguously determine the absolute configuration of a single enantiomer, provided a suitable derivative with a known chiral center is used for co-crystallization (e.g., via diastereomeric salt formation).

There are reports on the X-ray crystallographic analysis of other cyclopropane (B1198618) derivatives, which have successfully established their stereochemistry. This demonstrates the feasibility of applying this technique to derivatives of this compound to confirm its absolute configuration and study its solid-state packing and intermolecular interactions.

Future Perspectives and Emerging Research Avenues

Development of Next-Generation Synthetic Strategies

The synthesis of cyclopropane (B1198618) rings has been a long-standing area of interest in organic chemistry. marquette.edu Traditional methods like the Simmons-Smith reaction and transition-metal-catalyzed decomposition of diazo compounds have been widely used. rsc.org However, the future of synthesizing molecules like (2R)-2-cyclopropylpropanoic acid lies in the development of safer, more efficient, and highly selective next-generation strategies.

Emerging synthetic methods are moving away from hazardous reagents toward more practical and scalable solutions. psu.edu Key areas of development include:

Catalytic Innovations : New catalytic systems are being developed to facilitate cyclopropanation. This includes cobalt-catalyzed cross-coupling reactions that can form cyclopropyl (B3062369) rings from readily available starting materials. organic-chemistry.org

Photocatalysis : Visible-light-mediated photocatalysis offers a mild and efficient way to construct cyclopropane rings through radical/polar crossover processes. acs.org

Chemoenzymatic and Biocatalytic Methods : The use of engineered enzymes, such as myoglobin (B1173299) and cytochrome P450 variants, represents a significant advance. nih.gov These biocatalysts can perform highly diastereo- and enantioselective cyclopropanation reactions, providing access to optically pure compounds that are crucial for pharmaceutical applications. nih.govnih.gov This approach is particularly relevant for producing specific enantiomers like this compound.

Flow Chemistry : Continuous flow technology enables the controlled and safe generation of reactive intermediates like difluorocarbene for cyclopropanation, improving scalability and safety. organic-chemistry.org

Table 1: Overview of Next-Generation Cyclopropanation Methods

MethodCatalyst/ReagentsKey AdvantagesReference
Novel CyclopropanationCommercially available chemicals (details in source)Avoids highly energetic, reactive, and explosive reagents; safer and more efficient. psu.edu
Cobalt-Catalyzed Cross-CouplingCobalt catalyst, alkyl iodides, cyclopropyl Grignard reagentsSimple, inexpensive, chemoselective, and allows introduction of strained rings. organic-chemistry.org
Photocatalytic AnnulationVisible light, photoredox catalystMild reaction conditions, excellent functional group tolerance. acs.org
Biocatalytic CyclopropanationEngineered Myoglobin (Mb) or Cytochrome P450 variantsHigh diastereo- and enantioselectivity, produces optically pure cyclopropanes. nih.govnih.gov

Integration into Complex Chemical Architectures and Materials Science

The this compound moiety and related cyclopropyl structures are increasingly being integrated into complex molecules, particularly in the field of medicinal chemistry. The rigid, three-dimensional nature of the cyclopropyl ring makes it an excellent scaffold for building structurally diverse molecular libraries. nih.gov

A notable example of its integration is in the structure of Runcaciguat , an investigational drug developed as a soluble guanylate cyclase (sGC) activator. acs.orgwikipedia.org The molecule contains a (3S)-3-cyclopropylpropanoic acid core, demonstrating the direct application of this type of chiral building block in a complex, biologically active compound currently in clinical trials for chronic kidney disease and non-proliferative diabetic retinopathy. wikipedia.orgidrblab.netidrblab.net

Future research will likely focus on:

Divergent Synthesis : Using bifunctional cyclopropane precursors to generate a wide array of derivatives through orthogonal reactions. This allows for the exploration of new chemical space for drug discovery. nih.gov

Conformational Control : The "cyclopropyl effect" is an emerging concept where a spiro-cyclopropane adjacent to a six-membered ring can surprisingly alter conformational preferences, forcing larger substituents into an axial position. rsc.org This effect can be harnessed as a design element in catalysts and drug candidates to control molecular shape and interactions. rsc.org

Biomedical Materials : While the focus has been on small molecules, propionic acid derivatives like 2,2-bis(hydroxymethyl) propionic acid are used to create biodegradable polycarbonates for biomedical applications such as drug delivery. nih.gov This suggests potential future avenues for integrating cyclopropyl-containing acids into novel biocompatible polymers.

Table 2: Examples of Cyclopropyl Integration in Biologically Active Molecules

Compound/ClassTarget/ApplicationKey Structural FeatureReference
RuncaciguatSoluble guanylate cyclase (sGC) activatorContains a (3S)-3-cyclopropylpropanoic acid moiety. acs.orgwikipedia.org
IDO1 InhibitorsInhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1)Incorporation of cyclopropane rings to block oxidative metabolism and increase half-life. nih.gov
PitavastatinHMG-CoA reductase inhibitor (statin)Uses a cyclopropyl ring to divert metabolism away from CYP3A4. hyphadiscovery.com
Lead-like Compound LibrariesDrug Discovery Building BlocksBifunctional cyclopropanes used for divergent synthesis of diverse scaffolds. nih.gov

Expanding the Scope of Biological and Mechanistic Investigations

The cyclopropyl group is often used as a "bioisostere" for other chemical groups, but its influence extends beyond simple replacement. Mechanistic studies are revealing the nuanced effects of this moiety on a molecule's biological properties.

Key areas of investigation include:

Metabolic Stability : The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.comnih.gov This property is strategically used to improve the pharmacokinetic profiles of drug candidates, as demonstrated in the development of IDO1 inhibitors where replacing a methyl group with a cyclopropyl ring enhanced the metabolic half-life. nih.gov

Potency and Binding : The rigid conformation of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to more favorable binding with its biological target and enhanced potency. nih.gov

Metabolic Fate : While generally stable, the cyclopropyl ring can undergo metabolism. For instance, cyclopropylamines can be oxidized by CYPs to form reactive intermediates, a pathway of concern in drug design. hyphadiscovery.com Understanding these potential metabolic pathways is crucial for designing safer medicines.

Table 3: Physicochemical and Pharmacokinetic Contributions of the Cyclopropyl Moiety

PropertyEffect of Cyclopropyl GroupMechanism/ReasonReference
Metabolic StabilityIncreases stability against oxidative metabolism.High C-H bond dissociation energy makes hydrogen abstraction by CYP enzymes more difficult. hyphadiscovery.comnih.gov
PotencyCan enhance biological potency.Conformational restriction can lead to a more favorable (lower entropy) binding to the target receptor. nih.gov
Brain PermeabilityCan increase brain permeability.The precise mechanism is multifaceted and compound-specific. nih.gov
Plasma ClearanceCan decrease plasma clearance.Reduced metabolism leads to a longer circulation time. nih.gov
Acidity (pKa)Can alter the pKa of adjacent functional groups.The electronic properties of the strained ring influence the acidity. nih.gov

Advances in High-Throughput Screening and Computational Drug Discovery Utilizing Cyclopropyl Scaffolds

The discovery of new drugs is increasingly driven by modern technologies that can rapidly assess vast numbers of compounds. Cyclopropyl-containing scaffolds like this compound are well-suited for these approaches.

High-Throughput Screening (HTS) : HTS uses robotics and automation to test large chemical libraries for biological activity against a specific target or in a phenotypic assay. acs.orgyoutube.com Libraries containing diverse cyclopropane building blocks can be screened to identify novel hits. nih.gov For example, a phenotypic HTS campaign successfully identified a novel inhibitor of the influenza A virus, highlighting the power of this approach to find new antiviral agents. acs.org

Computational Drug Discovery : Computational methods are essential for rational drug design. sciencedaily.com Software can analyze large virtual libraries of compounds for properties like "lead-likeness," which includes molecular weight and lipophilicity, to prioritize candidates for synthesis. nih.gov Furthermore, computational tools like Density Functional Theory (DFT) calculations are used to understand and predict the conformational behavior of molecules, such as the aforementioned "cyclopropyl effect," guiding the design of more effective drugs. rsc.org

The future will see a tighter integration of these technologies. AI and machine learning models will be trained on data from HTS and computational studies to better predict the biological activity and pharmacokinetic properties of novel cyclopropane-containing compounds, accelerating the journey from initial concept to clinical candidate.

Table of Referenced Compounds

Q & A

Q. What are the optimal synthetic routes for (2R)-2-cyclopropylpropanoic acid, and how can enantiomeric purity be ensured during synthesis?

  • Methodological Answer : Synthesis typically involves asymmetric catalysis or chiral auxiliary strategies to achieve the (R)-configuration. For cyclopropane-containing compounds, ring-opening reactions of epoxides or cyclopropanation via Simmons–Smith reagents can be adapted. Enantiomeric purity is verified using chiral HPLC or polarimetry. Deprotection steps (e.g., acidic hydrolysis of esters) must be optimized to avoid racemization, as described in peptide synthesis protocols for related chiral carboxylic acids .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR identify the cyclopropane ring (characteristic δ 0.5–1.5 ppm for cyclopropane protons) and the carboxylic acid group (δ ~12 ppm for COOH).
  • IR : Strong absorption near 1700 cm1^{-1} confirms the carboxylic acid moiety.
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated in structural studies of similar chiral acids .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Use engineering controls (fume hoods) and personal protective equipment (gloves, goggles).
  • Avoid inhalation or skin contact; employ emergency showers/eye wash stations if exposed.
  • Store in labeled, airtight containers away from oxidizers. Monitor airborne concentrations via gas chromatography .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s reactivity and stability under varying experimental conditions?

  • Methodological Answer : The cyclopropane ring introduces steric strain, enhancing susceptibility to ring-opening reactions (e.g., acid-catalyzed hydrolysis). Stability studies should assess pH-dependent degradation using LC-MS. Computational modeling (DFT or MD simulations) predicts strain energy and reaction pathways, as applied to structurally similar strained molecules .

Q. What computational methods are recommended for studying the conformational dynamics of this compound in solution?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects in polar solvents (e.g., water, DMSO) to analyze rotational barriers of the cyclopropane ring.
  • Density Functional Theory (DFT) : Calculate optimized geometries and vibrational frequencies to correlate with experimental IR/NMR data.
  • Docking Studies : Investigate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :
  • Meta-Analysis : Systematically compare experimental conditions (e.g., concentration, solvent, assay type) across studies.
  • Dose-Response Curves : Re-evaluate activity using standardized assays (e.g., enzyme inhibition kinetics).
  • Chiral Purity Verification : Confirm enantiomeric excess (≥98%) via chiral chromatography, as impurities in stereoisomers often lead to conflicting bioactivity results .

Data Contradiction Analysis

Q. Why might enantioselective synthesis yields vary significantly between reported methods?

  • Methodological Answer : Variations arise from differences in catalysts (e.g., chiral ligands in asymmetric hydrogenation), reaction temperature, or solvent polarity. To address this:
  • Conduct a Design of Experiments (DoE) approach to optimize parameters.
  • Compare enantiomeric excess (ee) using chiral stationary phase HPLC across multiple batches.
  • Reference protocols from analogous compounds, such as aziridine-carboxylic acid syntheses, where deprotection conditions critically impact yield and purity .

Key Methodological Considerations

  • Chiral Resolution : Use derivatization with chiral amines (e.g., Mosher’s acid) followed by diastereomeric crystallization .
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH) to identify degradation products via LC-MS .
  • Biological Assays : Prioritize cell-free systems (e.g., purified enzymes) to isolate the compound’s effects from metabolic interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.